molecular formula C7H13NO3 B2680830 Ethyl 2-(3-hydroxyazetidin-3-yl)acetate CAS No. 2104248-29-3

Ethyl 2-(3-hydroxyazetidin-3-yl)acetate

Cat. No.: B2680830
CAS No.: 2104248-29-3
M. Wt: 159.185
InChI Key: QGYOYSNYGPBMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-hydroxyazetidin-3-yl)acetate is a chemical compound with the molecular formula C7H13NO3 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxy group attached to the third carbon of the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-hydroxyazetidin-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-hydroxyazetidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxyazetidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-oxoazetidin-3-yl)acetate.

    Reduction: Formation of ethyl 2-(3-hydroxyazetidin-3-yl)ethanol.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-hydroxyazetidin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-hydroxyazetidin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group and the azetidine ring are key structural features that contribute to its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-hydroxyazetidin-1-yl)acetate
  • Ethyl 2-(3-hydroxyazetidin-2-yl)acetate
  • Ethyl 2-(3-hydroxyazetidin-4-yl)acetate

Uniqueness

Ethyl 2-(3-hydroxyazetidin-3-yl)acetate is unique due to the specific position of the hydroxy group on the azetidine ring, which can influence its reactivity and interaction with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers.

Properties

IUPAC Name

ethyl 2-(3-hydroxyazetidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-6(9)3-7(10)4-8-5-7/h8,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYOYSNYGPBMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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